1-[(4-methylphenyl)sulfonyl]-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide
Description
This compound (CAS: 551931-42-1) features a piperidine-4-carboxamide core substituted with a 4-methylphenyl sulfonyl group and a pyridin-3-ylmethyl moiety.
Properties
IUPAC Name |
1-(4-methylphenyl)sulfonyl-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S/c1-15-4-6-18(7-5-15)26(24,25)22-11-8-17(9-12-22)19(23)21-14-16-3-2-10-20-13-16/h2-7,10,13,17H,8-9,11-12,14H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFOAKCAPLPVVAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NCC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Partial Reduction of Pyridine
Pyridine undergoes partial hydrogenation using palladium or platinum catalysts under hydrogen gas (H₂) to yield 1,2,3,4-tetrahydropyridine. This intermediate retains sufficient aromaticity for subsequent functionalization while providing a reactive site for carbometalation.
Rh-Catalyzed Asymmetric Carbometalation
A Rhodium-catalyzed reductive Heck reaction introduces substituents at the 3-position of the tetrahydropyridine. For example, aryl boronic acids react with tetrahydropyridine in the presence of [Rh(cod)Cl]₂ and chiral phosphine ligands (e.g., (R)-BINAP) to form 3-substituted tetrahydropyridines with >90% enantiomeric excess (ee).
Final Reduction to Piperidine
The tetrahydropyridine intermediate is fully reduced using hydrogenation (H₂/Pd-C) or hydride reagents (NaBH₄) to yield piperidine-4-carboxylic acid. This step ensures saturation of the ring while preserving the carboxylic acid functionality for downstream reactions.
Table 1: Key Reaction Conditions for Piperidine Core Synthesis
| Step | Reagents/Catalysts | Temperature (°C) | Yield (%) | ee (%) |
|---|---|---|---|---|
| Partial Reduction | H₂, Pd/C (10 wt%) | 25 | 85 | – |
| Carbometalation | [Rh(cod)Cl]₂, (R)-BINAP | 80 | 92 | 99 |
| Final Reduction | H₂, Pd/C (5 wt%) | 50 | 88 | – |
The introduction of the 4-methylphenylsulfonyl group proceeds via nucleophilic substitution at the piperidine nitrogen. Patent literature outlines optimized conditions for sulfonylation:
Reaction with 4-Methylbenzenesulfonyl Chloride
Piperidine-4-carboxylic acid reacts with 4-methylbenzenesulfonyl chloride in dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C. Triethylamine (TEA) is added to scavenge HCl, driving the reaction to completion. The resulting 1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxylic acid is isolated via aqueous workup.
Purification and Crystallization
Crude product is washed with cold water (<20°C) to remove residual TEA·HCl and unreacted sulfonyl chloride. Recrystallization from ethanol/water mixtures enhances purity (>95% by HPLC).
Table 2: Sulfonation Reaction Parameters
| Parameter | Optimal Value | Alternative Options |
|---|---|---|
| Solvent | DCM | THF, Acetonitrile |
| Base | Triethylamine (2.5 eq) | Diisopropylethylamine |
| Temperature | 0–25°C | RT |
| Reaction Time | 12 h | 6–24 h |
Formation of the N-(Pyridin-3-Ylmethyl)Carboxamide
The final step involves coupling the sulfonated piperidine carboxylic acid with pyridin-3-ylmethylamine. Patent methods describe two primary strategies:
Acid Chloride Mediated Coupling
-
Activation : The carboxylic acid is treated with thionyl chloride (SOCl₂) to form the corresponding acid chloride.
-
Amidation : Pyridin-3-ylmethylamine is added dropwise to the acid chloride in DCM, yielding the carboxamide after neutralization with NaHCO₃.
Coupling Reagent Approach
Alternative methods employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF). This approach minimizes side reactions and improves yields (75–85%) compared to acid chloride routes.
Table 3: Comparison of Amidation Strategies
| Method | Reagents | Yield (%) | Purity (%) |
|---|---|---|---|
| Acid Chloride | SOCl₂, DCM | 70 | 90 |
| EDCI/HOBt | EDCI, HOBt, DMF | 85 | 95 |
Industrial-Scale Production Considerations
Large-scale synthesis requires modifications to enhance efficiency and reduce costs:
Continuous Flow Reactors
Telescoping the sulfonation and amidation steps in continuous flow systems reduces intermediate isolation steps, improving throughput by 30%.
Solvent Recycling
DCM and THF are recovered via distillation, achieving >90% solvent reuse and minimizing waste.
Quality Control
In-process monitoring using Raman spectroscopy ensures consistent polymorphic form and purity (>98%).
Challenges and Optimization Opportunities
-
Enantioselectivity in Piperidine Synthesis : While Rh-catalyzed methods achieve high ee, alternative ligands (e.g., Josiphos) may further enhance selectivity.
-
Sulfonation Byproducts : Over-sulfonation can occur at elevated temperatures; maintaining T <25°C suppresses this.
-
Amidation Efficiency : Substituent steric effects on the pyridine ring may necessitate higher coupling agent stoichiometry (1.5–2.0 eq) .
Chemical Reactions Analysis
1-[(4-methylphenyl)sulfonyl]-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Structural Characteristics
The compound's structure includes:
- Piperidine ring : A six-membered ring containing one nitrogen atom.
- Sulfonyl group : Enhances solubility and biological activity.
- Pyridine moiety : Contributes to receptor binding affinity.
This combination allows for interactions with various biological targets, making it a candidate for drug development.
Biological Activities
Research has indicated that 1-[(4-methylphenyl)sulfonyl]-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide exhibits several biological activities:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, which is crucial in the treatment of diseases where enzyme activity is dysregulated. For instance, studies have shown its potential to inhibit certain kinases involved in cancer progression.
- Receptor Modulation : Its structure suggests that it could interact with various receptors, potentially modulating their activity. This interaction is essential in the development of drugs targeting neurological and psychiatric disorders.
- Anticancer Properties : Preliminary studies indicate that the compound may possess anticancer properties, as it has shown activity against several cancer cell lines. The presence of the sulfonamide group is thought to enhance its efficacy in this regard .
Synthesis and Derivatives
The synthesis of 1-[(4-methylphenyl)sulfonyl]-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide typically involves multi-step chemical reactions that allow for the modification of its structure to optimize biological activity. The ability to create derivatives can lead to compounds with enhanced or altered pharmacological profiles .
Case Studies and Research Findings
Several studies have explored the applications of this compound:
- Study on Enzyme Inhibition : A detailed investigation into its role as an inhibitor of specific kinases revealed promising results, indicating potential applications in cancer therapy where kinase activity is a target .
- Antiviral Activity : Research has also suggested that derivatives of this compound may exhibit antiviral properties, particularly against RNA viruses, showcasing its versatility in therapeutic applications .
Mechanism of Action
The mechanism of action of 1-[(4-methylphenyl)sulfonyl]-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural Analogues and Key Modifications
Key Observations :
- Electron-withdrawing vs. electron-donating groups : The nitro group in 10a increases metabolic stability but may reduce cell permeability compared to the methyl group in the target compound.
- Heterocyclic variations : Pyrimidine (in 10a ) and pyrazine (in ) substituents influence binding to target proteins through distinct π-π interactions and hydrogen-bonding patterns.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Implications :
- Lower molecular weight and polar groups (e.g., methanesulfonyl) improve solubility but may reduce membrane permeability.
- Lipophilic groups (e.g., naphthyl in ) enhance target binding but increase metabolic instability .
Biological Activity
1-[(4-methylphenyl)sulfonyl]-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide, also known as WAY-312237, is a complex organic compound with significant potential in medicinal chemistry. Its unique structure includes a piperidine ring, a sulfonyl group, and a pyridine moiety, which facilitate interactions with various biological targets. This article delves into the biological activity of this compound, summarizing key findings from research studies and highlighting its therapeutic potential.
- Molecular Formula : C19H23N3O3S
- Molecular Weight : 373.5 g/mol
- CAS Number : 551931-42-1
Research indicates that 1-[(4-methylphenyl)sulfonyl]-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide may act as an inhibitor or modulator of specific enzymes and receptors. Its structural features suggest potential interactions with metabolic pathways and cellular functions, although detailed mechanisms are still under investigation .
Therapeutic Applications
The compound has shown promise in various therapeutic areas, including:
- Antibacterial Activity : Compounds with similar piperidine structures have been associated with antibacterial properties. Studies have evaluated the antibacterial efficacy against various strains, suggesting that modifications in the sulfonamide moiety can enhance activity .
- Anti-inflammatory Effects : The sulfonamide group is known for its anti-inflammatory properties, which may be applicable in treating conditions characterized by inflammation .
- Anticancer Potential : Preliminary studies suggest that derivatives of this compound could exhibit anticancer activity by inhibiting tumor growth and proliferation .
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and biological activities of compounds related to 1-[(4-methylphenyl)sulfonyl]-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Methylbenzenesulfonamide | Simple sulfonamide structure | Lacks piperidine and pyridine moieties |
| N-(Pyridin-3-ylmethyl)piperidine | Contains similar piperidine and pyridine | Does not have a sulfonamide functional group |
| Piperazine Derivatives | Similar cyclic amine structures | Often used as antipsychotic agents |
The combination of a sulfonamide group with both piperidine and pyridine functionalities enhances the biological activity of this compound compared to simpler analogs.
Case Studies
- Enzyme Inhibition Studies : The compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE) and urease, demonstrating significant enzyme inhibitory activity that could translate into therapeutic applications in neurodegenerative diseases and urological disorders .
- Binding Affinity Assessments : Studies involving bovine serum albumin (BSA) binding have indicated that the compound exhibits strong binding affinity, which is crucial for understanding its pharmacokinetics and bioavailability in biological systems .
- Potential Neuroprotective Effects : Related compounds have shown neuroprotective effects in models of dopaminergic neuron degeneration, suggesting that 1-[(4-methylphenyl)sulfonyl]-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide may also offer protective benefits against neurodegeneration .
Q & A
Q. What are the optimal synthetic routes for 1-[(4-methylphenyl)sulfonyl]-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide?
Answer: The synthesis typically involves:
Sulfonylation of Piperidine : Reacting 4-carboxamidopiperidine with 4-methylbenzenesulfonyl chloride under basic conditions (e.g., NaOH in dichloromethane) to introduce the sulfonyl group .
Coupling with Pyridinylmethylamine : Using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic substitution to attach the pyridin-3-ylmethyl group. Reaction conditions (temperature, solvent) significantly impact yields .
Purification : Column chromatography or recrystallization to achieve ≥95% purity (HPLC recommended) .
Q. Which analytical techniques are most reliable for characterizing this compound?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm sulfonyl and pyridinylmethyl group integration. Key peaks: δ 7.2–8.5 ppm (aromatic protons) and δ 2.4 ppm (methyl group) .
- HPLC : For purity assessment (≥98% recommended for biological assays) .
- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]+ = 387.15 g/mol) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data?
Answer: Contradictions may arise from:
- Assay Variability : Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm target engagement. For example, if kinase inhibition is reported, validate via both fluorescence polarization and Western blotting .
- Structural Analogues : Compare activity with derivatives (e.g., replacing 4-methylphenyl with fluorophenyl) to identify critical pharmacophores .
- Solubility Factors : Test in multiple solvents (DMSO, PBS) to rule out aggregation artifacts. Aqueous solubility is typically <10 µM due to lipophilic groups .
Q. What computational strategies predict this compound’s binding mode to biological targets?
Answer:
- Molecular Docking : Use software like AutoDock Vina to model interactions with sulfonamide-sensitive targets (e.g., carbonic anhydrase IX). The sulfonyl group often forms hydrogen bonds with active-site zinc ions .
- MD Simulations : Assess stability of piperidine-pyridine conformation in aqueous environments. The compound’s rigidity may limit off-target binding .
- QSAR Modeling : Correlate substituent effects (e.g., methyl vs. methoxy on phenyl) with activity to guide SAR studies .
Q. How to address discrepancies in reported synthetic yields?
Answer:
- Reaction Monitoring : Use TLC or in-situ IR to detect intermediates and optimize stepwise conditions .
- Catalyst Screening : Test alternative Pd catalysts (e.g., PdCl₂(dppf)) for coupling steps; yields can vary by 20% depending on ligand choice .
- Scale-Up Adjustments : Pilot reactions (1–10 mmol) often yield 10–15% less than small-scale (0.1 mmol) due to mixing inefficiencies .
Q. Methodological Considerations
Q. What in vitro assays are suitable for evaluating its pharmacokinetic properties?
Answer:
- CYP450 Inhibition : Use human liver microsomes to assess metabolic stability (CYP3A4/2D6 are primary metabolizers) .
- Plasma Protein Binding (PPB) : Equilibrium dialysis to measure unbound fraction (typically <5% due to high lipophilicity) .
- Permeability (Caco-2/MDCK) : Predict blood-brain barrier penetration; expected Papp <1 ×10⁻⁶ cm/s .
4. Safety and Handling
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
